molecular formula C9H17O6P B12704566 6-Phosphoxyhexyl acrylate CAS No. 85589-95-3

6-Phosphoxyhexyl acrylate

Cat. No.: B12704566
CAS No.: 85589-95-3
M. Wt: 252.20 g/mol
InChI Key: UNLGHUTUQNFLSO-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl acrylate (CAS 10095-14-4) is a multifunctional acrylate ester characterized by a terminal hydroxyl group on a hexyl chain. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . Structurally, it combines an acrylate group (enabling polymerization) and a hydroxyl group (enhancing reactivity and hydrophilicity). Key properties include:

  • Boiling Point: 255.3 ± 23.0°C
  • Density: 0.994 ± 0.06 g/cm³
  • Solubility: Miscible with ethanol, acetone, and benzene .

This compound is widely used in coatings, adhesives, and polymer synthesis due to its dual functional groups, which facilitate crosslinking and copolymerization .

Properties

CAS No.

85589-95-3

Molecular Formula

C9H17O6P

Molecular Weight

252.20 g/mol

IUPAC Name

6-phosphonooxyhexyl prop-2-enoate

InChI

InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13)

InChI Key

UNLGHUTUQNFLSO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-phosphoxyhexyl acrylate typically involves the esterification of acrylic acid with 6-phosphoxyhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

In industrial settings, the production of 6-phosphoxyhexyl acrylate can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

General Acrylate Chemistry

Acrylates, including derivatives like 6-phosphoxyhexyl acrylate, are known for their double bonds and functional groups, making them highly reactive in various chemical reactions . They are commonly used in polymerization processes, coatings, and adhesives due to their excellent adhesion and flexibility properties .

Polymerization Reactions

Acrylates undergo radical polymerization, which is a common method for synthesizing polymers. This process involves the initiation, propagation, and termination of radical chains. The kinetics of radical polymerization are influenced by factors such as temperature, monomer concentration, and solvent choice .

3.1. Radical Polymerization Kinetics

ParameterDescription
Propagation Rate Constant Influences how quickly monomers add to the growing polymer chain.
Depropagation Rate Constant Affects the removal of monomers from the polymer chain, especially above the ceiling temperature.
Ceiling Temperature The temperature above which depropagation exceeds propagation, halting chain growth. For methacrylates, this is typically around 200–210 °C .

4.1. Esterification Reaction

Esterification involves the reaction of acrylic acid with an alcohol to form an acrylate ester. This process typically requires a catalyst and can be influenced by factors such as temperature and solvent choice.

ReactantProductConditions
Acrylic Acid + AlcoholAcrylate Ester + WaterCatalyst (e.g., acid or base), elevated temperature

Comparison with Similar Compounds

6-Hydroxyhexyl Acrylate

  • Functional Groups : Acrylate + terminal hydroxyl (-OH).
  • Key Feature : High reactivity for hydrophilic or crosslinked polymers.

Lauryl Acrylate 1214 (LA 1214)

  • Functional Groups : Acrylate + long aliphatic chain (C12–C14).
  • Key Feature : Hydrophobicity and flexibility due to the pendant alkyl chain .

Ethyldiglycol Acrylate (EDGA)

  • Functional Groups : Acrylate + ether (-O-) groups.
  • Key Feature : Enhanced adhesion and compatibility with polar substrates .

Dicyclopentenyloxyethyl Acrylate

  • Functional Groups : Acrylate + cyclic ether (dicyclopentenyl).
  • Key Feature : Improved thermal stability from the rigid cyclic structure .

2-Ethylhexyl Acrylate

  • Functional Groups : Acrylate + branched alkyl chain.
  • Key Feature : Low glass transition temperature (Tg) for flexible elastomers .

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Viscosity Solubility Key Applications
6-Hydroxyhexyl Acrylate C₉H₁₆O₃ 255.3 ± 23.0 Moderate Ethanol, acetone Coatings, adhesives
Lauryl Acrylate 1214 C₁₅H₂₈O₂ Not reported Low Organic solvents Hydrophobic polymers
Ethyldiglycol Acrylate C₉H₁₄O₄ Not reported Low Polar solvents Adhesives, inks
2-Ethylhexyl Acrylate C₁₁H₂₀O₂ 216–220 Low Hydrocarbons, esters Flexible plastics

Reactivity

  • 6-Hydroxyhexyl acrylate’s hydroxyl group enables post-polymerization modifications (e.g., esterification) compared to non-functionalized acrylates like lauryl acrylate .
  • Ethyldiglycol acrylate’s ether groups improve copolymer compatibility with polar monomers (e.g., vinyl acetate) .

Thermal and Mechanical Properties

  • Dicyclopentenyloxyethyl acrylate’s cyclic structure enhances thermal resistance (>200°C stability) compared to linear-chain acrylates .
  • Lauryl acrylate’s long chain reduces polymer Tg, increasing flexibility .

Environmental Behavior

  • 2-Ethylhexyl acrylate exhibits moderate persistence in aquatic environments (experimental concentration: 5–20 ppm) , whereas 6-hydroxyhexyl acrylate’s hydroxyl group may increase biodegradability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-Phosphoxyhexyl acrylate, and how do reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via esterification of phosphoric acid derivatives with hydroxyhexyl acrylate precursors. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes for milder conditions.
  • Solvent optimization : Polar aprotic solvents (e.g., tetrahydrofuran) to enhance reactivity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Distillation under reduced pressure or silica gel chromatography to isolate the product .

Q. Which analytical techniques are optimal for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm acrylate and phosphoester groups; 31P^{31}\text{P} NMR for phosphorus moiety verification.
  • FTIR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1720 cm1^{-1}, P-O-C linkages).
  • GC-MS/HPLC : Quantify purity and detect residual monomers or byproducts .

Q. What safety protocols are essential for handling 6-Phosphoxyhexyl acrylate in lab settings?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations. Documented SDS guidelines for similar acrylates recommend immediate medical consultation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize synthesis conditions to maximize yield?

  • Experimental Design : Apply a central composite design (CCD) to evaluate factors like molar ratio, temperature, and catalyst concentration.
  • Statistical Analysis : Use ANOVA to identify significant variables and generate predictive models for yield optimization. For example, a study on automotive coatings achieved 95% prediction accuracy using RSM for acrylate formulations .

Q. What methodologies assess the hydrolytic and thermal stability of 6-Phosphoxyhexyl acrylate?

  • Accelerated Stability Testing :

  • Thermal Degradation : Conduct thermogravimetric analysis (TGA) at 25–300°C under nitrogen to determine decomposition thresholds.
  • Hydrolytic Stability : Incubate samples at varying pH (3–10) and temperatures (40–80°C), monitoring degradation via HPLC every 24 hours. Kinetic models (e.g., Arrhenius equation) can extrapolate shelf-life .

Q. How does 6-Phosphoxyhexyl acrylate influence polymer network properties in UV-curable systems?

  • Crosslinking Analysis :

  • Photo-DSC : Measure heat flow during UV curing to calculate reaction enthalpy and rate.
  • Dynamic Mechanical Analysis (DMA) : Evaluate storage modulus (EE') and glass transition temperature (TgT_g) to correlate monomer concentration with crosslink density. Studies on methacrylates show TgT_g increases by 10–15°C with 20% w/w acrylate content .

Key Considerations for Experimental Design

  • Reproducibility : Triplicate runs for synthesis and characterization to account for batch variability.
  • Control Groups : Include unmodified acrylates (e.g., ethylhexyl acrylate) for comparative studies .
  • Ethical Compliance : Adhere to REACH regulations for waste disposal and occupational exposure limits .

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